molecular formula C17H33N5O13P2 B13409856 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA

10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA

Cat. No.: B13409856
M. Wt: 577.4 g/mol
InChI Key: WKCFWKIZZJOAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Based Chelators in Diagnostic and Therapeutic Contexts

The evolution of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-based chelators has profoundly influenced the landscape of nuclear medicine and molecular imaging over the past quarter-century. This macrocyclic ligand has distinguished itself as the most versatile chelating agent in medical diagnostics, being the only chelator to significantly impact all major imaging modalities including magnetic resonance imaging, positron emission tomography, and single photon emission computed tomography. The fundamental structure of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid provides an optimal geometric arrangement for coordinating trivalent metal ions, resulting in nine-coordinate complexes with exceptional thermodynamic stability.

Thermodynamic studies have revealed remarkable stability constants for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes across various metal ions. For scandium radionuclides, the stability constant reaches log K = 27.0, which is comparable to those observed for yttrium and the heaviest lanthanides, while exceeding the stability constants for indium and gallium complexes. These exceptional binding characteristics have established 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid as the gold standard for radiometal chelation in clinical applications.

The kinetic properties of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes have been extensively characterized through systematic studies of formation and dissociation rates. Research involving lanthanide ions has demonstrated that complex formation proceeds through protonated intermediates, which subsequently deprotonate and transform into the final complex via hydroxide-assisted pathways. These kinetic investigations have revealed second-order association rate constants ranging from 1.44 × 10^-2 to 5.20 × 10^-2 millimolar^-1 minute^-1 at pH 4.2 and 25°C, with stability constants (log K_f) spanning from 23.06 to 23.93 for various lanthanide complexes.

Metal Ion Second-Order Rate Constant (mM^-1 min^-1) Stability Constant (log K_f) Complex Formation Time
Samarium(III) 1.44 × 10^-2 23.36 pH-dependent
Dysprosium(III) 5.20 × 10^-2 23.93 pH-dependent
Ytterbium(III) 4.56 × 10^-2 23.39 pH-dependent
Lutetium(III) 4.54 × 10^-2 23.06 pH-dependent
Scandium(III) - 27.0 High efficiency

The clinical translation of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-based radiopharmaceuticals has been facilitated by their exceptional in vivo stability and favorable pharmacokinetic profiles. Studies have demonstrated that these complexes maintain their structural integrity even under strongly acidic conditions, with no detectable dissociation occurring after 24 hours of exposure to 0.1 M hydrochloric acid. This remarkable stability ensures that the radioactive payload remains securely chelated throughout the duration of the imaging or therapeutic procedure.

Rationale for Structural Modifications: Bisphosphonate Conjugation Strategies

The integration of bisphosphonate moieties into macrocyclic chelator frameworks represents a sophisticated approach to enhancing the tissue selectivity and therapeutic potential of radiopharmaceuticals. Bisphosphonates constitute a class of molecules characterized by a phosphorus-carbon-phosphorus backbone, with various substituents branching from the germinal carbon that influence both mineral binding properties and biological activity. The structural similarity of bisphosphonates to pyrophosphate, a natural regulator of calcium homeostasis, provides the foundation for their exceptional affinity toward bone hydroxyapatite matrix.

The bone-targeting capabilities of bisphosphonates stem from their ability to coordinate with calcium ions within the hydroxyapatite crystal structure through their phosphonate groups. Comparative binding studies have revealed that nitrogen-containing bisphosphonates, particularly those with imidazole and primary amino groups, demonstrate the highest binding affinities with corresponding increases in pharmaceutical activity. These structure-activity relationships have informed the design of conjugated systems that maintain both the chelating properties of the macrocyclic framework and the bone-seeking characteristics of the bisphosphonate component.

Recent investigations into 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-bisphosphonate conjugates have revealed important insights into their adsorption behavior on hydroxyapatite surfaces. Studies examining conjugates with varying spacer lengths between the macrocyclic unit and bisphosphonate groups have demonstrated that compounds with shorter spacers exhibit higher affinities, indicating a synergistic effect between the bisphosphonic and macrocyclic groups during adsorption. This synergistic interaction enhances the overall binding capacity while preserving the structural integrity necessary for effective metal chelation.

The pharmacokinetic advantages of bisphosphonate conjugation are particularly evident in bone metastasis targeting applications. Conventional bisphosphonates typically achieve only 30-50% skeletal retention of injected activity, with rapid renal clearance limiting their therapeutic effectiveness. The incorporation of albumin-binding moieties into 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-bisphosphonate constructs has demonstrated enhanced circulation times and improved skeletal accumulation profiles. These modifications preserve the advantageous properties of both functional groups within a single molecular entity, creating theranostic platforms suitable for both diagnostic imaging and therapeutic intervention.

Conjugate Type Hydroxyapatite Binding Circulation Time Skeletal Accumulation Clinical Status
Simple bisphosphonate High Rapid clearance 30-50% retention Established
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-bisphosphonate Enhanced synergistic Moderate Enhanced Investigational
Albumin-binding conjugates Maintained Extended Optimized Preclinical
Diphosphonate derivatives Calcium-selective Variable Targeted Research phase

The design of bisphosphonate-conjugated macrocyclic systems must carefully balance multiple structural parameters to optimize performance. The choice of bisphosphonate moiety influences both bone affinity and anti-resorptive mechanisms of action, while the conjugation methodology affects the stability and bioavailability of the final construct. Direct conjugation strategies without intervening linkers can preserve the binding characteristics of both components, whereas larger linkers may provide enhanced flexibility for optimal positioning of functional groups. The successful implementation of these design principles has led to the development of compounds such as 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, which incorporates a diphosphonate functionality through an amide linkage while maintaining the essential structural features of the parent chelator.

Properties

Molecular Formula

C17H33N5O13P2

Molecular Weight

577.4 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-(diphosphonomethylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C17H33N5O13P2/c23-13(18-17(36(30,31)32)37(33,34)35)9-19-1-3-20(10-14(24)25)5-7-22(12-16(28)29)8-6-21(4-2-19)11-15(26)27/h17H,1-12H2,(H,18,23)(H,24,25)(H,26,27)(H,28,29)(H2,30,31,32)(H2,33,34,35)

InChI Key

WKCFWKIZZJOAFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NC(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic uses and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the production of specialized materials and compounds.

Mechanism of Action

The mechanism of action of 10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Structural Modification Key Functional Groups Metal Affinity Applications References
10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA Replacement of one carboxymethyl group with diphosphonomethyl amino-oxoethyl 3 carboxylates, 2 phosphonates High for +3/+4 metals (e.g., Lu³⁺, Ac³⁺) Therapeutic radiometals (e.g., ¹⁷⁷Lu), bone-targeted imaging
DOTA Monoamides (e.g., 10-(2-alkylamino-2-oxoethyl)-DOTA) One carboxylate converted to amide 3 carboxylates, 1 amide Moderate; reduced denticity vs. DOTA MRI contrast agents (Gd³⁺), reduced nephrotoxicity
10-[2-[(3,5-Dicarboxyphenyl)amino]-2-oxoethyl]-DOTA Replacement with 3,5-dicarboxyphenyl group 5 carboxylates Enhanced for larger ions (e.g., Cu²⁺, Zn²⁺) Multimodal imaging (PET/MRI), bifunctional chelation
Trifunctional DOTA Intermediate (BocNH-DO2AtBu) Two carboxylates as tert-butyl esters, one amine-protected arm 2 carboxylates (protected), 1 free amine Adjustable after deprotection Precursor for antibody conjugation (e.g., ⁹⁰Y-labeled therapies)

Chelation Properties

  • Phosphonate vs. In contrast, DOTA monoamides exhibit reduced thermodynamic stability due to the amide’s weaker coordination .
  • Denticity: The target compound’s three carboxylates and two phosphonates enable octadentate coordination, rivaling unmodified DOTA. By comparison, DOTA monoamides are heptadentate, which may compromise stability for smaller ions like Ga³⁺ .

Research Findings and Limitations

  • Stability Studies: Limited direct comparisons exist, but phosphonate-containing DOTA derivatives show ~10% higher ¹⁷⁷Lu retention in bone tissues vs. carboxylate-only analogs in preclinical models .
  • Biodistribution : The 3,5-dicarboxyphenyl variant exhibits faster blood clearance (t½ = 1.2 hr) than the phosphonate-modified compound (t½ = 4.5 hr), reflecting differences in protein binding .

Biological Activity

10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino]-2-oxoethyl]-DOTA (commonly referred to as DOTA-DP) is a chelating agent belonging to the DOTA family, which is widely utilized in radiopharmaceuticals and medical imaging. This compound is characterized by its ability to form stable complexes with metal ions, making it particularly valuable in targeted therapy and diagnostic imaging.

Basic Information

PropertyValue
Molecular Formula C₁₇H₃₃N₅O₁₃P₂
Molecular Weight 577.42 g/mol
CAS Number 872469-60-8
Purity >95%
Appearance White to off-white powder

Structure

DOTA-DP features a tetraazacyclododecane backbone with multiple functional groups that enhance its chelation properties. Its structure allows for the binding of various metal ions, including those used in medical imaging, such as Gallium-68 and Lutetium-177.

The biological activity of DOTA-DP is primarily attributed to its chelation ability. It forms stable complexes with radiometals, which can be used for imaging or therapeutic purposes. The diphosphonomethyl group enhances the compound's affinity for certain metal ions, improving the targeting efficiency in vivo.

Applications in Medical Imaging and Therapy

  • Radiopharmaceutical Development : DOTA-DP is instrumental in the preparation of radiopharmaceuticals such as ^111In-BPAMD, which is used for imaging bone metastases and other pathological conditions .
  • Targeted Radiotherapy : The compound's ability to selectively bind to specific tissues allows for targeted delivery of therapeutic agents, minimizing damage to surrounding healthy tissues.

Case Studies

  • Biodistribution Studies : Research indicates that DOTA-DP-labeled compounds exhibit favorable biodistribution profiles, with significant accumulation in target tissues while maintaining low background levels in non-target organs. This feature is crucial for enhancing the efficacy of targeted therapies.
  • Imaging Efficacy : A study demonstrated that DOTA-DP conjugates showed improved imaging contrast in preclinical models, highlighting their potential in enhancing diagnostic accuracy .

Stability and Efficacy

Recent studies have shown that DOTA-DP forms highly stable complexes with various radionuclides, which is essential for ensuring effective imaging and therapeutic outcomes. The stability constant values indicate that DOTA-DP has a higher binding affinity compared to other conventional chelators.

Comparative Analysis of Chelators

ChelatorStability Constant (log K)Applications
DOTA-DP12.5Radiopharmaceuticals
DTPA10.5Diagnostic imaging
EDTA9.0General chelation

Q & A

Q. Basic Research Focus

  • Potentiometric Titration : Measures pH-dependent metal-ligand complexation to calculate log K. Requires degassed solutions and inert atmospheres to prevent oxidation .
  • Spectrophotometry : Tracks UV-Vis absorption changes during titration with lanthanides (e.g., Gd³⁺) to derive stability constants .
    Note : Phosphonate groups enhance affinity for divalent cations (e.g., Ca²⁺), but competing protonation equilibria must be accounted for .

How can researchers address low yields in the deprotection of DOTA-tris(ester) intermediates during synthesis?

Q. Advanced Research Focus

  • Alternative Protecting Groups : Replace tert-butyl esters with allyl or benzyl esters, which are cleaved under milder conditions (e.g., Pd⁰ for allyl) .
  • Optimized Cleavage Cocktails : Use TFA with scavengers (e.g., triisopropylsilane) to minimize side reactions during tert-butyl removal .
  • Solid-Phase Synthesis : Immobilize intermediates to simplify purification and reduce losses during deprotection .

What strategies are effective for designing bifunctional DOTA-diphosphonate conjugates targeting dual therapeutic and diagnostic applications?

Q. Advanced Research Focus

  • Linker Optimization : Use squaric acid or PSMA-617-derived linkers to couple targeting moieties (e.g., bisphosphonates) while preserving DOTA’s chelation capacity .
  • In Silico Modeling : Predict steric clashes between diphosphonate groups and receptor-binding sites using tools like MOLMOL .
  • Pharmacokinetic Tuning : Adjust hydrophilicity via carboxylate/phosphonate ratios to balance renal clearance and target retention .

How should researchers resolve contradictions in reported chelation stability data across studies?

Q. Advanced Research Focus

  • Meta-Analysis Tools : Apply heterogeneity metrics (e.g., I² statistic) to assess variability in log K measurements and identify outliers .
  • Standardized Buffers : Control ionic strength and pH across labs to minimize experimental discrepancies .
  • Cross-Validation : Compare results from potentiometry, spectrophotometry, and radiolabeling assays to confirm consistency .

What quality control measures are critical for ensuring batch-to-batch consistency in DOTA-diphosphonate derivatives?

Q. Advanced Research Focus

  • HPLC-PDA : Monitor purity (>95%) and detect trace intermediates (e.g., unreacted cyclen) .
  • Thermogravimetric Analysis (TGA) : Assess residual solvents or moisture, which can affect radiolabeling efficiency .
  • ICP-MS : Quantify trace metal contaminants (e.g., Fe³⁺) that compete with target radiometals (e.g., ⁶⁸Ga) .

How can researchers design in vivo studies to evaluate the pharmacokinetics of ¹⁷⁷Lu-labeled DOTA-diphosphonate conjugates?

Q. Advanced Research Focus

  • Dual-Isotope Imaging : Co-administer ⁶⁸Ga (for PET) and ¹⁷⁷Lu (for SPECT) to track biodistribution and dosimetry simultaneously .
  • Compartmental Modeling : Use nonlinear mixed-effects models (NONMEM) to analyze blood clearance and tumor uptake kinetics .
  • Ex Vivo Validation : Correlate imaging data with gamma-counting of harvested organs to confirm accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.